Galanthamine methiodide

Übersicht

Beschreibung

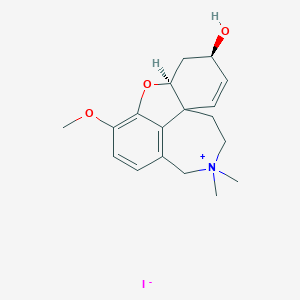

Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . It is an alkaloid extracted from the bulbs and flowers of Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), Galanthus woronowii (Voronov’s snowdrop), and other members of the family Amaryllidaceae . It can also be produced synthetically .

Molecular Structure Analysis

A quantitative analysis of the interaction sites of the anti-Alzheimer drug galanthamine with molecular probes (water and benzene molecules) representative of its surroundings in the binding site of acetylcholinesterase (AChE) has been realized through pairwise potentials calculations and quantum chemistry .

Chemical Reactions Analysis

The thermal decomposition reaction of galanthamine hydrobromide has been studied. The apparent activation energy (Ea) and the prefactor A (Ea = 224.45 kJ mol-1 and lnA = 47.40) were calculated .

Physical And Chemical Properties Analysis

Galanthamine hydrobromide decomposes at the first stage (518.25–560.75 K) to release H2O, at the second stage (563.25–650.75 K) to generate CO, CO2, NH3 and other gases, and finally at the third stage (653.25–843.25 K) to release CO2 .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

Galanthamine methiodide is widely recognized for its role in the treatment of Alzheimer’s disease. It functions as an acetylcholinesterase inhibitor, which helps increase acetylcholine levels in the brain, thereby improving cognitive function in patients with Alzheimer’s .

Neuroprotective Agent

Research has indicated that Galanthamine methiodide may have neuroprotective properties. It could potentially protect neural cells from damage caused by neurotoxic substances or conditions, such as oxidative stress and neuroinflammation .

Analytical Chemistry

In analytical chemistry, Galanthamine methiodide is used as a reference compound in various assays. Its quantification in biological samples is crucial for pharmacokinetic studies and bioavailability assessments .

Biotechnology

Galanthamine methiodide is a target molecule in biotechnological applications aimed at enhancing its production through plant in vitro systems. This includes the use of bioreactors and elicitors to increase the yield of Galanthamine in cultured plant cells .

Agriculture

In agriculture, the compound is studied for its effect on plant growth and stress responses. Research has shown that certain stress conditions can enhance the bioaccumulation of Galanthamine in plants, which is valuable for medicinal plant cultivation .

Neuroscience

In neuroscience, Galanthamine methiodide is used to study its effects on nicotinic acetylcholine receptors. It acts as an allosteric modulator, providing insights into the treatment of various neurological disorders .

Pharmacology

Pharmacologically, Galanthamine methiodide serves as a model compound to understand the mechanisms of action of drugs on N-Methyl-d-Aspartate (NMDA) receptors. This is important for developing treatments for conditions like schizophrenia and dementia .

Environmental Science

Galanthamine methiodide’s impact on the environment is also a subject of study. Researchers investigate its presence in wastewater and the effectiveness of treatment methods like ozonation to remove such micropollutants from water sources .

Wirkmechanismus

Target of Action

Galanthamine methiodide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . By inhibiting AChE, galanthamine increases the concentration of acetylcholine, a neurotransmitter, in the brain .

Mode of Action

Galanthamine methiodide is a reversible, competitive inhibitor of the AChE enzyme . It works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . Additionally, it acts as an allosteric modulator of the nicotinic receptor, further enhancing its clinical significance .

Biochemical Pathways

The primary biochemical pathway affected by galanthamine involves the cholinergic system . By inhibiting AChE, galanthamine increases the levels of acetylcholine in the cerebral cortex . This slows the degradation of acetylcholine, modulates the nicotinic acetylcholine receptor, and increases acetylcholine from surviving presynaptic nerve terminals . It may also increase glutamate and serotonin levels .

Pharmacokinetics

Galanthamine is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . The terminal half-life is approximately 43.3 minutes .

Result of Action

The molecular and cellular effects of galanthamine’s action primarily involve the enhancement of cholinergic neuron function and signaling . This is achieved by increasing the amount of acetylcholine in the brain, which boosts the functionality of various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Action Environment

The action, efficacy, and stability of galanthamine can be influenced by various environmental factors. For instance, the bioavailability of Amaryllidaceae alkaloids, including galanthamine, is naturally low . Biotechnological tools can optimize the in vitro galanthamine biosynthesis, such as manipulation of plant growth regulators, photoperiod, elicitors, and bioreactors systems .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQUXEGIISTLGG-PFYMQUAWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959684 | |

| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanthamine methiodide | |

CAS RN |

3891-74-5 | |

| Record name | Galanthamine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of galanthamine methiodide?

A1: Galanthamine methiodide acts as a reversible acetylcholinesterase inhibitor. This means it blocks the enzyme responsible for breaking down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission. This mechanism contributes to its potential therapeutic effects in conditions like myasthenia gravis and Alzheimer's disease.

Q2: How does the structure of galanthamine relate to its conversion into galanthamine methiodide?

A2: Galanthamine possesses a tertiary amine group in its structure. Reacting galanthamine with methyl iodide results in the quaternization of this amine, forming galanthamine methiodide. This quaternary ammonium salt is more water-soluble than galanthamine, potentially influencing its pharmacokinetic properties.

Q3: Has research investigated the biosynthesis of galanthamine and its derivatives in plants?

A3: Yes, studies have explored the biosynthetic pathways of galanthamine in plants like Chlidanthus fragrans. Researchers observed that Chlidanthus fragrans can convert tritiated galanthamine and narwedine into chlidanthine, another Amaryllidaceae alkaloid. This finding provides insights into the plant's metabolic capabilities and potential for producing various bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)

![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)